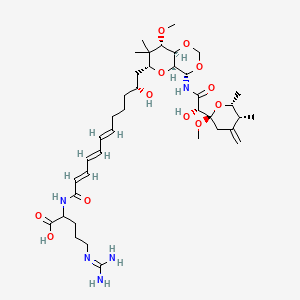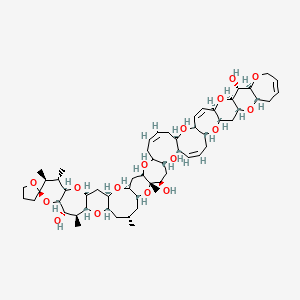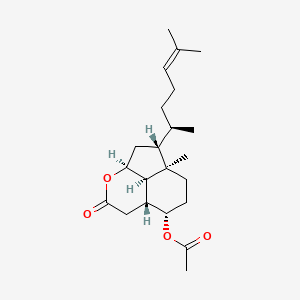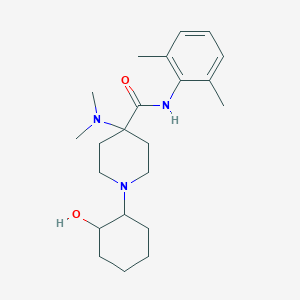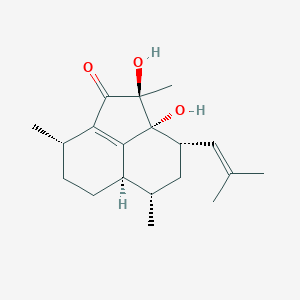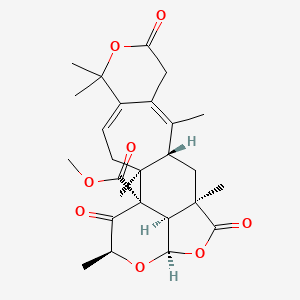
berkeleyacetal A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
berkeleyacetal A is a natural product found in Talaromyces ruber and Penicillium with data available.
Scientific Research Applications
Synthetic Strategies and Complex Structures
Berkeleyacetals, including berkeleyacetal A, are known for their complex structures, which present significant synthetic challenges. An efficient strategy for constructing the tetracyclic core system of berkeleyacetal was reported, featuring cycloadditions and Achmatowicz rearrangement. This synthetic approach is crucial for exploring the therapeutic potentials of berkeleyacetals (Márquez-Cadena, Zhang, & Tong, 2021).
Anti-Inflammatory Properties
Berkeleyacetal A has been identified to exhibit potent anti-inflammatory activity. Studies have shown that compounds like berkeleyacetal C can inhibit interleukin-1 receptor-associated kinase-4 activity, which is crucial in inflammatory pathways (Etoh, Kim, Tanaka, & Hayashi, 2013). Additionally, berkeleyacetal C has demonstrated the ability to inhibit key signaling pathways involved in inflammation, including NF-κB, ERK1/2, and IRF3 (Li et al., 2017).
Source and Isolation
The source of berkeleyacetals, including berkeleyacetal A, is unique, originating from extremophilic microorganisms in environments like the Berkeley Pit, an acid mine waste lake. The isolation and characterization of these compounds reveal the untapped potential of extreme environments in drug discovery (Stierle et al., 2007).
properties
Product Name |
berkeleyacetal A |
|---|---|
Molecular Formula |
C26H32O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl (1S,2S,12S,14R,17R,19S,21R)-2,6,6,11,14,19-hexamethyl-8,15,20-trioxo-7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,10-diene-1-carboxylate |
InChI |
InChI=1S/C26H32O8/c1-12-14-10-17(27)34-23(3,4)15(14)8-9-25(6)16(12)11-24(5)18-20(33-21(24)29)32-13(2)19(28)26(18,25)22(30)31-7/h8,13,16,18,20H,9-11H2,1-7H3/t13-,16-,18+,20+,24+,25-,26-/m0/s1 |
InChI Key |
XNTNCSKBTFROEZ-YAVZHVFSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |
Canonical SMILES |
CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |
synonyms |
berkeleyacetal A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



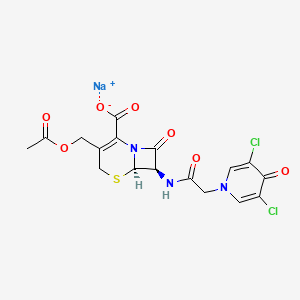
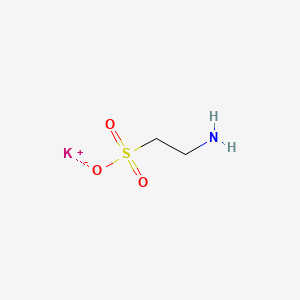
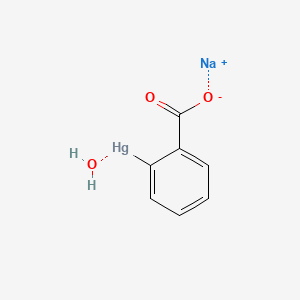
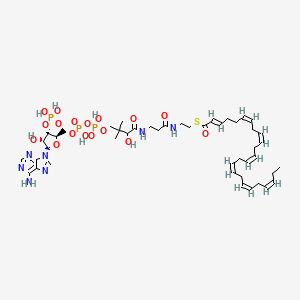
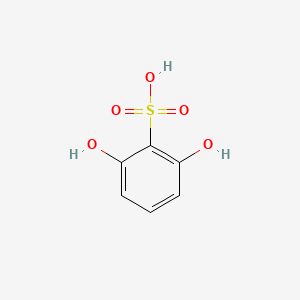
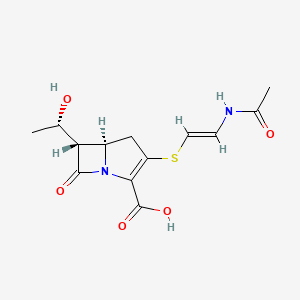
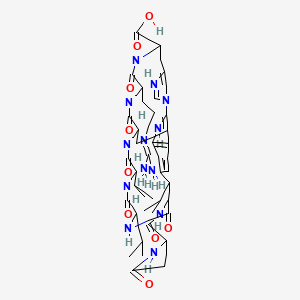
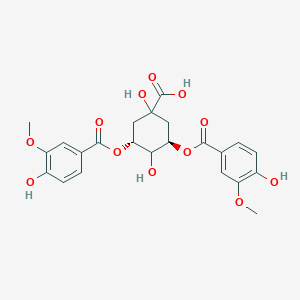
![2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
